Home > Products > Screening Compounds P97305 > 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone - 1049454-53-6

1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Catalog Number: EVT-2978347
CAS Number: 1049454-53-6
Molecular Formula: C14H17ClN6O
Molecular Weight: 320.78
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound is a novel thiol-incorporated aminocyclopentitol synthesized via a nucleophilic ring-opening reaction using environmentally friendly conditions. []
  • Compound Description: This series represents a class of novel compounds synthesized and evaluated for their antimicrobial activities. []
  • Compound Description: S 18126 is a potent and selective antagonist of the dopamine D4 receptor. []
  • Compound Description: L 745,870 is another potent and selective dopamine D4 receptor antagonist. []
  • Compound Description: This complex is a one-dimensional nickel metal-organic framework (MOF) synthesized using the ligand 4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzoic acid. []
  • Compound Description: This complex is a one-dimensional silver(I) coordination polymer synthesized using the same ligand as in compound 5, 4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzoic acid. []
  • Compound Description: This series encompasses novel compounds synthesized and evaluated for their in vitro and in vivo anti-inflammatory activities. []
  • Compound Description: This compound is a novel polyheterocyclic molecule synthesized via a three-step protocol. []
  • Compound Description: This compound belongs to a series of nonpeptide angiotensin II (AII) receptor antagonists with a 1H-pyrrol-1-yl moiety at the 4-position of the imidazole ring. []
  • Compound Description: HTL22562 is a CGRP receptor antagonist discovered through structure-based drug design. []
  • Compound Description: Cilostazol is a phosphodiesterase type 3 (PDE III) inhibitor that activates cAMP-dependent protein kinase A (PKA). []
  • Compound Description: These are a series of novel β-carbolines explored for their anticancer activity against various cancer cell lines. []
  • Compound Description: LY171883 is a potent and orally active leukotriene D4 antagonist. []
  • Compound Description: CV-11974 is a highly potent and long-acting angiotensin II (AII) receptor antagonist. [, , ]
  • Compound Description: TCV-116 is a prodrug of CV-11974, designed for enhanced oral bioavailability. [, , ]
  • Compound Description: This compound is a new polyheterocyclic molecule synthesized via a one-pot multi-step process. []
  • Compound Description: These are novel β-carboline derivatives explored for their anticancer activity. []
  • Compound Description: This compound is a novel molecule characterized by X-ray diffraction and other spectroscopic techniques. []
  • Compound Description: This compound is a novel copper(II) cluster complex with a unique cucurbit[6]uril-like structure, exhibiting antimicrobial activity. []
  • Compound Description: CS-1170 is a semisynthetic 7α-methoxycephalosporin with notable antibacterial activity. []
  • Compound Description: Valsartan is a well-known angiotensin II receptor blocker used to treat hypertension and heart failure. [, ]
  • Compound Description: This refers to a group of esters synthesized as potential prodrugs of cefamandole, a broad-spectrum cephalosporin antibiotic. []
  • Compound Description: This compound serves as a key synthon for a series of novel benzotriazoles and tetrazole derivatives evaluated for their antimicrobial activities. []
  • Compound Description: This compound is a novel molecule structurally characterized by X-ray crystallography and spectroscopic methods. []
  • Compound Description: This compound is a manganese(II) complex structurally characterized by X-ray crystallography, showcasing the coordination chemistry of tetrazole-containing ligands. []
  • Compound Description: SCE-963 is a new cephalosporin antibiotic with pronounced activity against Gram-negative bacteria. []
  • Compound Description: Irbesartan is an angiotensin II receptor antagonist used in the treatment of hypertension. []
  • Compound Description: MDL-427 is an experimental mediator release inhibitor. []
  • Compound Description: This compound is a potent AT1 receptor ligand, showing the significance of the tetrazole moiety for receptor binding. []
  • Compound Description: This represents a series of cephalosporin derivatives investigated for their antibacterial activity, showcasing the importance of the tetrazole moiety in this class of antibiotics. []
  • Compound Description: This compound is a novel endothelin receptor antagonist. []
  • Compound Description: This is a novel compound characterized by single-crystal X-ray diffraction and spectroscopic methods. []
  • Compound Description: These are two series of newly synthesized compounds that have been characterized and screened for antimicrobial activity, as well as subjected to molecular docking studies. []
  • Compound Description: This is a cinnamide derivative characterized by various techniques, including X-ray crystallography. It exhibits anti-ischemic activity in both in vitro and in vivo models. []
  • Compound Description: This compound, with its potassium salt used clinically as an anti-asthma agent, highlights the therapeutic potential of incorporating a tetrazole ring into heterocyclic systems. []
  • Compound Description: This compound is an angiotensin II receptor antagonist, indicating the importance of the tetrazole moiety for this biological activity. []
  • Compound Description: This series of compounds was investigated for their calcium channel modulating effects. Some exhibited calcium channel agonist activity, while others showed antagonist activity. []
  • Compound Description: LY‐171883 is an orally active leukotriene antagonist, known to stimulate the activity of BKCa channels. []
Overview

1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a synthetic compound with significant interest in medicinal chemistry. Its complex structure incorporates a tetrazole moiety, which is known for its pharmacological properties. The compound's full IUPAC name reflects its intricate design, highlighting the presence of piperazine and chlorophenyl groups, which are often associated with various biological activities.

Source

The compound is cataloged under the CAS number 1049457-57-9, and its molecular formula is C26H23ClN6O2, with a molecular weight of approximately 487.0 g/mol . It is available from various chemical suppliers, including BenchChem and PubChem, which provide detailed information regarding its properties and potential applications in research .

Classification

This compound falls under the category of organic compounds, specifically within the realm of heterocycles due to the presence of the tetrazole ring. It is classified as a piperazine derivative, which is a common scaffold in drug development due to its versatility and ability to interact with biological targets.

Synthesis Analysis

Methods

The synthesis of 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common approach includes:

  1. Formation of the Tetrazole Ring: Starting from appropriate precursors, the tetrazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and carbonyl compounds.
  2. Piperazine Derivation: The piperazine moiety can be introduced through nucleophilic substitution reactions where piperazine reacts with an alkyl halide.
  3. Final Coupling Reaction: The final step usually involves coupling the tetrazole derivative with the piperazine component followed by acetylation to form the ethanone structure.

Technical details regarding reaction conditions (temperature, solvents, catalysts) and yields can vary based on specific methodologies adopted in laboratory settings.

Molecular Structure Analysis

Structure

The molecular structure of 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone features several notable components:

  • Tetrazole Ring: A five-membered ring containing four nitrogen atoms.
  • Piperazine Ring: A six-membered ring containing two nitrogen atoms.
  • Chlorophenyl Group: A phenyl ring substituted with a chlorine atom.

Data

The compound's structural formula can be represented as follows:

C26H23ClN6O2\text{C}_{26}\text{H}_{23}\text{Cl}\text{N}_{6}\text{O}_{2}

This structure contributes to its biological activity and interaction with various targets in pharmacology.

Chemical Reactions Analysis

Reactions

The chemical reactivity of 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone can be explored through several types of reactions:

  1. Nucleophilic Substitution: The piperazine nitrogen can act as a nucleophile in further functionalization.
  2. Acylation Reactions: The ethanone group allows for acylation reactions that can modify the compound for enhanced activity or selectivity.
  3. Reduction Reactions: The presence of carbonyl groups may allow for reduction to alcohols or other derivatives.

These reactions are essential for modifying the compound for specific pharmacological applications.

Mechanism of Action

Process

The mechanism of action for compounds like 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone often involves interaction with neurotransmitter systems or enzymes. For instance:

  • Receptor Binding: The compound may act as an antagonist or agonist at specific receptors (e.g., serotonin or dopamine receptors), influencing neurotransmission.
  • Inhibition of Enzymatic Activity: It could also inhibit enzymes involved in metabolic pathways, leading to altered physiological responses.

Data regarding specific binding affinities or inhibitory constants would typically be derived from experimental pharmacological studies.

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as density and boiling point are not readily available for this compound, general expectations based on similar structures include:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Likely soluble in organic solvents due to its lipophilic nature.

Chemical Properties

The chemical stability and reactivity are influenced by the functional groups present:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Capable of undergoing nucleophilic substitutions and acylation reactions.
Applications

Scientific Uses

The primary applications of 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone include:

  1. Pharmaceutical Research: Investigated as a potential therapeutic agent targeting neurological disorders due to its structural similarity to known psychoactive compounds.
  2. Biochemical Studies: Used in studies aimed at understanding receptor interactions and enzyme inhibition mechanisms.
  3. Synthetic Chemistry: Serves as an intermediate in the synthesis of more complex pharmaceutical agents.

This compound exemplifies the importance of heterocyclic chemistry in drug discovery and development, highlighting its potential roles in advancing therapeutic strategies.

Properties

CAS Number

1049454-53-6

Product Name

1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

IUPAC Name

1-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone

Molecular Formula

C14H17ClN6O

Molecular Weight

320.78

InChI

InChI=1S/C14H17ClN6O/c1-11(22)20-8-6-19(7-9-20)10-14-16-17-18-21(14)13-4-2-12(15)3-5-13/h2-5H,6-10H2,1H3

InChI Key

ISZFPXJVJHHFHO-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.